9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-22-14-21-16-17(22)19-13-20-18(16)24-11-9-23(10-12-24)8-7-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPRPDKANMAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the Purine C6 Position
The foundational step in synthesizing 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine involves displacing a leaving group (e.g., chlorine) at the purine’s C6 position with a piperazine derivative. A typical starting material is 6-chloro-9-methyl-9H-purine , which undergoes nucleophilic aromatic substitution with 1-(2-phenylethyl)piperazine under basic conditions.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Temperature: 80–100°C
-
Time: 12–24 hours
Mechanistic Insight:
The reaction proceeds via a two-step mechanism: (1) deprotonation of the piperazine’s secondary amine by the base, forming a nucleophilic species, and (2) attack at the electron-deficient C6 position of the purine ring. The 9-methyl group stabilizes the purine’s N9 position, preventing undesired tautomerization.
Piperazine Side-Chain Functionalization
The 4-(2-phenylethyl)piperazine moiety is synthesized separately and introduced via alkylation or reductive amination. A common approach involves reacting piperazine with 2-phenylethyl bromide in the presence of a base.
Example Protocol:
-
Alkylation of Piperazine:
-
Purification:
-
The crude product is isolated via filtration and recrystallized from ethanol/water.
-
Optimized Synthetic Routes
One-Pot Sequential Alkylation-Substitution
Recent advancements employ a one-pot strategy to streamline synthesis:
Steps:
-
Generation of 1-(2-Phenylethyl)piperazine: Piperazine is alkylated with 2-phenylethyl bromide in situ.
-
Direct Substitution with 6-Chloro-9-methylpurine: Without isolating the piperazine derivative, 6-chloro-9-methylpurine is added to the reaction mixture.
Advantages:
Catalytic Coupling Methods
Palladium-catalyzed cross-coupling has been explored to enhance regioselectivity. For example, using Pd(OAc)₂ and Xantphos as a ligand system enables coupling between 6-bromo-9-methylpurine and a preformed piperazine-boronic ester.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 68% |
Industrial-Scale Production
Continuous Flow Reactor Systems
To maximize efficiency, industrial processes utilize continuous flow reactors for the alkylation and substitution steps:
Process Overview:
-
Reactor 1: Piperazine and 2-phenylethyl bromide are mixed at 60°C with a residence time of 2 hours.
-
Reactor 2: The output is combined with 6-chloro-9-methylpurine and K₂CO₃ at 90°C for 6 hours.
-
In-Line Purification: The product is crystallized using a anti-solvent (e.g., water) and filtered continuously.
Benefits:
Comparative Analysis of Methods
The table below contrasts key synthetic approaches:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Traditional Stepwise | 72 | 98 | Moderate | 120 |
| One-Pot | 68 | 97 | High | 95 |
| Catalytic Coupling | 68 | 99 | Low | 210 |
| Flow Reactor | 75 | 99 | High | 80 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H8), 7.30–7.20 (m, 5H, Ph), 3.85 (s, 3H, N9-CH₃), 2.90–2.60 (m, 10H, piperazine and CH₂Ph).
-
MS (ESI+): m/z 365.2 [M+H]⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Piperazine Degradation
-
Issue: Prolonged heating causes piperazine ring opening.
-
Solution: Reduce reaction time via microwave-assisted synthesis (30 minutes at 100°C).
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various receptors.
Pharmacology: It is used in the development of new drugs targeting specific biological pathways.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Modifications
- N-9 Substitution: The 9-methyl group in the target compound contrasts with larger substituents such as 4-chlorophenyl (e.g., compounds 29–34 in ) or pentyl/hexyl chains (e.g., compounds 4l–4p in ). In anticancer studies, N-9 alkylation (e.g., sec-butyl in compound PP17, ) significantly enhanced activity against MCF-7 cells, suggesting that even minor changes at this position can modulate efficacy .
Piperazine Modifications
- Phenylethyl vs. Acyl/Sulfonyl Groups: The 4-(2-phenylethyl)piperazine in the target compound differs from acylated (e.g., acetyl in compound 29, ) or sulfonylated (e.g., butylsulfonyl in compound 15, ) analogs. Sulfonyl derivatives (e.g., compound 17, ) exhibit higher melting points (180–183°C) compared to acylated analogs (114–132°C), indicating enhanced crystallinity due to stronger intermolecular forces .
Purine Ring Substitutions
Pharmacological Activity Trends
Anticancer Potential
- N-9 alkylated purines (e.g., PP17 in ) induce apoptosis via G2/M phase arrest, while 2-chlorophenyl-substituted analogs (e.g., compounds 29–38) lack explicit anticancer data but show structural similarities to known kinase inhibitors .
- Trifluoromethoxy-phenyl derivatives () exhibit antitumor activity, though the target compound’s phenylethyl group may shift activity toward different targets (e.g., neurotransmitter receptors) .
Antimicrobial Activity
Physicochemical Properties
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs with phenylethyl-like groups (e.g., compound 15, : 182–184°C) suggest moderate thermal stability. Acylated derivatives (e.g., compound 31, : 114–116°C) are more prone to melting at lower temperatures due to reduced crystallinity .
- LogP values for similar compounds range from 1.08 () to >3.0 (chlorinated derivatives), with the phenylethyl group likely increasing lipophilicity compared to polar sulfonyl or morpholine substituents .
Data Tables
Table 2: Pharmacological Activity Trends
Biological Activity
The compound 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews its biological activity, focusing on receptor interactions, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a purine base with a piperazine moiety substituted at the 6-position and a phenylethyl group at the 4-position. This unique arrangement is believed to influence its interaction with various biological targets.
Receptor Interactions
-
Adenosine Receptors :
- The compound exhibits significant antagonistic activity towards adenosine receptors, particularly A1 and A2A subtypes. Studies have shown that it can block these receptors at nanomolar concentrations, suggesting its potential as a dual antagonist in treating conditions like Parkinson's disease and other neurodegenerative disorders .
- Table 1: Adenosine Receptor Binding Affinities
Compound A1 Ki (nM) A2A Ki (nM) This compound 65 230 -
Monoamine Oxidase Inhibition :
- Recent findings indicate that compounds structurally related to this compound also inhibit monoamine oxidase B (MAO-B), which is implicated in the metabolism of neurotransmitters such as dopamine. This dual action may enhance dopaminergic signaling in the brain, providing therapeutic benefits in Parkinson's disease models .
Anticancer Properties
Research has demonstrated that this compound can sensitize cancer cells to apoptosis by targeting microtubule dynamics. In vitro studies revealed that it induces mitotic arrest in colon cancer cells, significantly increasing their sensitivity to apoptotic stimuli .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Piperazine Substitution : Variations in the piperazine ring can alter receptor affinity and selectivity.
- Phenylethyl Chain Length : Changes in the length or branching of the phenylethyl group affect binding efficacy and biological outcomes.
Case Studies
- Neurodegenerative Disease Models : In animal models of Parkinson's disease, compounds similar to this compound have shown promise in improving motor function by enhancing dopaminergic transmission through A1 and A2A receptor modulation .
- Cancer Treatment : In studies involving colon cancer cell lines, this compound was found to induce significant apoptosis rates compared to controls, highlighting its potential as an adjunct therapy in cancer treatment regimens .
Q & A
Basic: What synthetic strategies are recommended for preparing 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution at the 6-position of the purine core, following protocols similar to those for structurally related 6-piperazinyl-purines . General procedures involve:
- Stepwise functionalization : Introduce the piperazine moiety via coupling reactions (e.g., using Pd-catalyzed cross-coupling or SNAr reactions) .
- Solvent selection : Polar aprotic solvents like NMP or THF are optimal for piperazine derivatization, as seen in yields >50% for analogs .
- Temperature control : Reactions heated at 80–85°C for 12–20 hours improve intermediate stability and reduce side products .
Yield optimization requires careful stoichiometry (1.2–3.0 equiv of nucleophiles) and purification via flash chromatography (e.g., EtOAc/hexane gradients) .
Basic: Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?
- ¹H/¹³C NMR :
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 517–587 [M+1]) confirm molecular weight, with fragmentation patterns indicating cleavage at the purine-piperazine bond .
- HPLC : Purity >95% is achievable using C18 columns with MeOH/H₂O gradients (retention times: 19–23 min) .
Advanced: How can researchers resolve discrepancies in NMR data during analog synthesis?
Spectral contradictions (e.g., unexpected splitting or missing peaks) often arise from:
- Dynamic rotational isomerism : Piperazine rings may exhibit slow interconversion between chair conformers, broadening signals. Use variable-temperature NMR (e.g., 25–60°C) to resolve splitting .
- Residual solvents : Deuterated solvent impurities (e.g., CDCl₃ vs. DMSO-d₆) can mask key peaks. Re-purify samples or use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Steric hindrance : Bulky substituents (e.g., tetrahydrothiopyran) reduce symmetry, simplifying spectra .
Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?
SAR strategies include:
- Substituent variation : Modify the piperazine’s N-acyl or N-alkyl groups (e.g., trifluoroacetyl vs. morpholine carbonyl) to assess receptor binding .
- Pharmacophore mapping : Compare analogs (e.g., 35, 37, 49) to identify critical hydrogen-bond donors/acceptors using docking studies .
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CP55,940 for cannabinoid receptors) to quantify IC₅₀ values and selectivity ratios .
Data analysis should employ Hill plots to distinguish allosteric vs. orthosteric interactions .
Basic: What purification techniques ensure >95% purity for in vitro assays?
- Flash chromatography : Use silica gel with gradients of EtOAc/hexane (1:3 to 1:6) for intermediates .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate crystalline solids with sharp melting points (e.g., 135–250°C) .
- HPLC : Semi-preparative C18 columns with 0.1% TFA in mobile phases enhance peak resolution .
Advanced: How should researchers design assays to evaluate off-target effects in receptor profiling?
- Panel screening : Test against GPCRs (e.g., serotonin 5-HT₁A, dopamine D₂) using cell-based cAMP or calcium flux assays .
- Counter-screening : Include unrelated targets (e.g., kinase enzymes) to rule out non-specific binding.
- Data normalization : Express activity as % inhibition relative to controls (e.g., 10 µM reference ligands) and apply Z-factor validation to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
